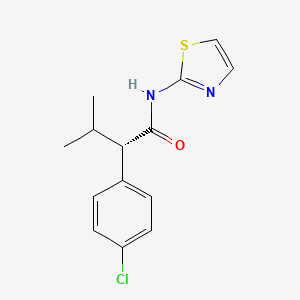

AMG7703

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDQCGCBQYFSE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acapatamab (AMG 703): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acapatamab (formerly AMG 160) is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the mechanism of action of acapatamab, supported by preclinical and clinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. Acapatamab leverages the body's own immune system to target and eliminate tumor cells by simultaneously binding to Prostate-Specific Membrane Antigen (PSMA) on cancer cells and the CD3 receptor on T-cells, thereby inducing T-cell-mediated cytotoxicity.

Introduction

Metastatic castration-resistant prostate cancer remains a significant clinical challenge with a poor prognosis. While various therapeutic modalities exist, there is a pressing need for novel treatment strategies that can overcome resistance mechanisms and provide durable responses. Acapatamab represents a promising immunotherapeutic approach that harnesses the cytotoxic potential of T-cells to specifically target and eradicate PSMA-expressing prostate cancer cells. PSMA is an ideal target as it is highly expressed on the surface of prostate cancer cells and its expression is further upregulated in advanced, metastatic, and hormone-refractory disease.

Core Mechanism of Action: T-Cell Redirection and Activation

Acapatamab is a bispecific antibody construct that physically links T-cells to tumor cells. This interaction is independent of the T-cell receptor's (TCR) specificity for its cognate major histocompatibility complex (MHC), allowing for a polyclonal T-cell response against the tumor. The core mechanism can be dissected into the following key steps:

-

Dual Target Engagement: Acapatamab possesses two distinct single-chain variable fragments (scFv). One scFv binds with high affinity to PSMA on the surface of prostate cancer cells, while the other binds to the CD3 epsilon subunit of the T-cell receptor complex on cytotoxic T-lymphocytes (CTLs).

-

Immunological Synapse Formation: The simultaneous binding of acapatamab to both a T-cell and a tumor cell brings the two cells into close proximity, forcing the formation of a cytolytic immunological synapse. This synapse is the critical interface for the delivery of cytotoxic granules from the T-cell to the cancer cell.

-

T-Cell Activation and Proliferation: Engagement of the CD3 receptor by acapatamab, in the context of binding to a PSMA-expressing cell, mimics the natural T-cell activation process. This leads to the activation of downstream signaling pathways, resulting in T

Technical Guide: AMG7703, a Selective Allosteric Agonist of Free Fatty Acid Receptor 2 (FFA2)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate.[1] As a key sensor of metabolic and microbial activity in the gut, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[2][3] However, the lack of selective ligands has hindered the elucidation of its precise physiological roles. AMG7703 is a potent, selective, and allosteric agonist for FFA2.[1] This document provides a comprehensive technical overview of AMG7703, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its signaling pathways and discovery workflow.

Mechanism of Action

AMG7703 functions as a selective allosteric agonist of FFA2.[1] Unlike endogenous orthosteric agonists (SCFAs) that bind to the primary receptor pocket, allosteric modulators bind to a distinct site. AMG7703 not only directly activates the FFA2 receptor but also positively cooperates with endogenous ligands like acetate to enhance signaling.

FFA2 is known to couple to two distinct G protein families:

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is primarily associated with metabolic regulation, such as the inhibition of lipolysis in adipocytes.

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) mobilization.

AMG7703 has been shown to potently activate both of these signaling cascades.

Caption: FFA2 receptor signaling activated by AMG7703.

Quantitative Pharmacological Data

AMG7703 demonstrates high selectivity for FFA2 over the related receptors FFA1 (GPR40) and FFA3 (GPR41). Its potency has been characterized in various in vitro assays across different species.

| Assay Type | Target | Species | Potency Value | Unit |

| Gαi-coupled cAMP Inhibition | FFA2 | Human (hFFA2) | IC₅₀ = 0.7 | µM |

| Gαi-coupled cAMP Inhibition | FFA2 | Mouse (mFFA2) | IC₅₀ = 0.96 | µM |

| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Human (hFFA2) | EC₅₀ = 0.45 | µM |

| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Mouse (mFFA2) | EC₅₀ = 1.27 | µM |

| Data sourced from MedchemExpress. |

| Functional Assay | Cell Line | Effect | Concentration Range |

| Lipolysis Inhibition | 3T3L1 Adipocytes | Gαi-dependent inhibition | 1 - 30 µM |

| Calcium Mobilization | CHO cells (hFFA2) | Concentration-dependent stimulation | 0 - 1 µM |

| Data sourced from MedchemExpress. |

Experimental Protocols

-

Cell Lines: Chinese Hamster Ovary (CHO) cells were used for receptor signaling assays. 3T3L1 cells were used for adipocyte-specific functional assays.

-

Protocol: CHO cells are stably transfected with plasmids encoding for either human FFA2 (hFFA2) or mouse FFA2 (mFFA2). For calcium assays, cells are co-transfected with a plasmid for a photoprotein like aequorin. 3T3L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Objective: To quantify the ability of AMG7703 to activate the Gαi pathway by measuring the inhibition of cAMP production.

-

Methodology:

-

Cell Plating: Plate FFA2-expressing CHO cells in 96- or 384-well plates and incubate overnight.

-

Compound Addition: Pre-incubate cells with varying concentrations of AMG7703.

-

Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of AMG7703. Calculate the IC₅₀ value using a four-parameter logistic regression.

-

-

Objective: To quantify the ability of AMG7703 to activate the Gαq pathway by measuring the release of intracellular calcium.

-

Methodology:

-

Cell Line: Use CHO cells stably co-expressing FFA2 and aequorin.

-

Assay Preparation: Harvest cells and incubate them with coelenterazine, the substrate for aequorin.

-

Compound Addition: Inject varying concentrations of AMG7703 into the wells using a luminometer.

-

Signal Detection: Measure the light emission resulting from aequorin's interaction with Ca²⁺ immediately upon compound addition. The light signal is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the peak luminescence response against the log concentration of AMG7703. Calculate the EC₅₀ value using a four-parameter logistic regression.

-

-

Objective: To assess the functional Gαi-mediated response by measuring the inhibition of stimulated lipolysis.

-

Methodology:

-

Cell Culture: Differentiate 3T3L1 cells into mature adipocytes in multi-well plates.

-

Pre-incubation: Wash cells and pre-incubate with various concentrations of AMG7703.

-

Lipolysis Stimulation: Add a β-adrenergic agonist, such as isoproterenol, to stimulate lipolysis.

-

Sample Collection: After a 1-2 hour incubation period, collect the cell culture medium.

-

Glycerol Measurement: Quantify the amount of glycerol released into the medium using a colorimetric or fluorometric assay kit. Glycerol release is a direct indicator of lipolysis.

-

Data Analysis: Calculate the percentage of inhibition of the isoproterenol-stimulated glycerol release for each AMG7703 concentration and determine the potency.

-

Drug Discovery and Evaluation Workflow

The identification and characterization of a selective agonist like AMG7703 typically follows a structured workflow from initial screening to functional validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cinacalcet (AMG 073): A Technical Guide

Introduction: Cinacalcet, also known as AMG 073 and marketed under the trade name Sensipar®, is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It represents a significant therapeutic advancement for the management of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for Cinacalcet, tailored for researchers, scientists, and drug development professionals.

Discovery and Preclinical Pharmacology

The discovery of Cinacalcet was driven by the understanding of the pivotal role of the Calcium-Sensing Receptor (CaSR) in maintaining calcium homeostasis.[1] The CaSR, a G protein-coupled receptor (GPCR), regulates the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels. In conditions like secondary hyperparathyroidism, the parathyroid gland becomes less sensitive to calcium, leading to excessive PTH secretion and subsequent bone and mineral disorders.

Amgen scientists embarked on a mission to discover small molecules that could sensitize the CaSR to extracellular calcium, thereby reducing PTH secretion. This led to the identification of a new class of compounds known as calcimimetics. Cinacalcet emerged as a lead candidate from this research, demonstrating potent and selective activity at the CaSR.

Preclinical studies in various animal models, including rats with surgically induced renal failure to mimic secondary hyperparathyroidism, demonstrated that Cinacalcet effectively lowered plasma PTH levels. These studies also showed a concomitant decrease in serum calcium and phosphorus levels. Safety pharmacology studies indicated that Cinacalcet had no significant off-target effects at therapeutic doses.

Quantitative Preclinical Data

The following table summarizes key in vitro and in vivo preclinical data for Cinacalcet.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| CaSR Activation (EC₅₀) | 79.4 nM | HEK293T cells expressing human CaSR | N/A |

| In Vivo Efficacy | |||

| PTH Reduction (ED₅₀) | ~3 mg/kg (oral) | Rat | |

| Pharmacokinetics | |||

| Oral Bioavailability | <10% | Rat | |

| Protein Binding | 93-99% | Rat | |

| Elimination Half-life (T₁/₂) | 2-9 hours | Rat |

Mechanism of Action

Cinacalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). Unlike the endogenous ligand, calcium, which binds to the extracellular domain of the CaSR, Cinacalcet binds to a transmembrane site on the receptor. This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions.

The enhanced sensitivity of the CaSR leads to the activation of intracellular signaling pathways, primarily through the Gαq and Gαi G-protein subunits. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The net effect of this signaling cascade is the inhibition of PTH synthesis and secretion from the parathyroid gland.

Calcium-Sensing Receptor Signaling Pathway

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by calcium and allosterically modulated by Cinacalcet.

Synthesis of Cinacalcet Hydrochloride

Several synthetic routes for Cinacalcet hydrochloride have been reported in the literature. A common and efficient method involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine. Below is a representative synthetic scheme and a detailed experimental protocol.

Synthetic Scheme

Caption: A representative synthetic route for Cinacalcet hydrochloride via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a composite of information from various sources describing the synthesis of Cinacalcet.

Step 1: Formation of the Imine Intermediate

-

To a solution of 3-[3-(trifluoromethyl)phenyl]propanal (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction of the Imine to Cinacalcet Base

-

To the solution containing the imine intermediate, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Cinacalcet base.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of Cinacalcet Hydrochloride

-

Dissolve the purified Cinacalcet base in a suitable solvent such as ethyl acetate or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield Cinacalcet hydrochloride as a white to off-white solid.

Key Experimental Assays

Calcium-Sensing Receptor Activation Assay

The functional activity of Cinacalcet is determined by its ability to potentiate the activation of the CaSR in response to calcium. This is often measured using an intracellular calcium flux assay in a cell line stably expressing the human CaSR, such as HEK293 cells.

Protocol: Intracellular Calcium Flux Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human CaSR in appropriate media and conditions.

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37 °C for a specified time (e.g., 30-60 minutes).

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Cinacalcet or a vehicle control to the wells and incubate for a short period.

-

Calcium Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject a solution of calcium chloride to stimulate the CaSR. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of Cinacalcet to determine the EC₅₀ value.

Clinical Data

Cinacalcet has undergone extensive clinical evaluation in patients with secondary hyperparathyroidism and parathyroid carcinoma. Clinical trials have consistently demonstrated its efficacy in reducing PTH, calcium, and phosphorus levels.

Key Clinical Trial Workflow

References

The Allosteric Modulator AMG7703 and its Interplay with the GPR43 Signaling Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a compelling therapeutic target for a spectrum of metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) such as acetate and propionate, GPR43 is a key sensor of gut microbial metabolism, translating these signals into diverse physiological responses. AMG7703, a selective allosteric agonist of GPR43, offers a valuable pharmacological tool to dissect the intricacies of the GPR43 signaling pathway and explore its therapeutic potential. This technical guide provides an in-depth overview of the core signaling pathways associated with GPR43, the pharmacological profile of AMG7703, and detailed experimental protocols for key in vitro assays.

GPR43 Signaling Pathways: A Multi-faceted Network

GPR43 is a pleiotropic receptor that couples to multiple G-protein families, initiating a cascade of downstream signaling events. The primary signaling arms of GPR43 involve Gαq, Gαi/o, and β-arrestin pathways, leading to a complex and context-dependent cellular response.

Gαq-Mediated Signaling

Upon activation, GPR43 can couple to Gαq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of downstream cellular processes.

Gαi/o-Mediated Signaling

Alternatively, GPR43 can couple to Gαi/o proteins. Activation of Gαi/o inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

β-Arrestin-Mediated Signaling

Following agonist binding and G-protein activation, GPR43 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2) to the receptor. β-arrestin recruitment serves two key functions: it desensitizes G-protein signaling by sterically hindering further G-protein coupling, and it initiates a distinct wave of G-protein-independent signaling. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, and the inhibition of nuclear factor-kappa B (NF-κB) signaling.[1][2][3]

RhoA-YAP/TAZ Signaling Axis

Recent evidence has also implicated GPR43 in the regulation of the RhoA-YAP/TAZ signaling pathway. Activation of GPR43 can lead to the activation of the small GTPase RhoA, which in turn promotes the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ.[3] This pathway is involved in cell proliferation, differentiation, and tissue homeostasis.

Quantitative Data for AMG7703

AMG7703 is a selective and allosteric agonist for GPR43.[4] Its pharmacological activity has been characterized in various in vitro assays, demonstrating its potency in modulating both Gαq and Gαi/o signaling pathways.

| Compound | Assay Type | Species | Parameter | Value (µM) | Cell Line |

| AMG7703 | Gαq-coupled aequorin inhibition | Human | EC50 | 0.45 | CHO cells stably expressing hFFA2 and aequorin |

| AMG7703 | Gαq-coupled aequorin inhibition | Mouse | EC50 | 1.27 | CHO cells stably expressing mFFA2 and aequorin |

| AMG7703 | Gαi-coupled cAMP inhibition | Human | IC50 | 0.7 | CHO cells |

| AMG7703 | Gαi-coupled cAMP inhibition | Mouse | IC50 | 0.96 | CHO cells |

Table 1: In vitro pharmacological data for AMG7703 at human and mouse GPR43 (FFA2). Data sourced from MedchemExpress product information.

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of compounds like AMG7703 at the GPR43 receptor.

Gαq Signaling: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR43 activation.

Principle: Gαq activation leads to the release of intracellular calcium stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.

Detailed Protocol:

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human or mouse GPR43 and the photoprotein aequorin in appropriate growth medium.

-

Seed cells into 96- or 384-well black, clear-bottom microplates at a density optimized for the assay.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading (if not using aequorin):

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of AMG7703 and control compounds in an appropriate assay buffer.

-

Using a fluorescent plate reader with an integrated liquid handling system, add the compound solutions to the cell plate.

-

-

Fluorescence Measurement:

-

Immediately after compound addition, begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Record data for a sufficient duration to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence signal for each well.

-

Plot the peak fluorescence as a function of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Gαi/o Signaling: cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following GPR43 activation.

Principle: Gαi/o activation inhibits adenylyl cyclase, leading to reduced cAMP production. This change can be quantified using various methods, including competitive immunoassays or reporter gene assays.

Detailed Protocol:

-

Cell Culture:

-

Culture CHO cells stably expressing human or mouse GPR43 in a suitable growth medium.

-

Seed cells into a 96- or 384-well microplate at an optimized density.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of AMG7703 and control compounds in serum-free medium or an appropriate assay buffer.

-

Remove the growth medium from the cells and add the compound solutions.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Adenylyl Cyclase Stimulation:

-

Prepare a solution of forskolin (a direct activator of adenylyl cyclase) in the assay buffer.

-

Add the forskolin solution to all wells except for the negative controls.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Perform the cAMP detection assay following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR43 receptor.

Principle: Upon agonist binding and receptor phosphorylation, β-arrestin translocates from the cytoplasm to the plasma membrane to bind to the receptor. This interaction can be monitored using various techniques, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

Detailed Protocol (using Enzyme Fragment Complementation):

-

Cell Line Generation:

-

Generate a stable cell line co-expressing GPR43 fused to a small enzyme fragment (e.g., ProLabel™) and β-arrestin 2 fused to the larger enzyme acceptor fragment (e.g., Enzyme Acceptor).

-

-

Cell Culture and Seeding:

-

Culture the stable cell line in appropriate growth medium.

-

Seed the cells into a white, opaque 96- or 384-well microplate.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of AMG7703 and control compounds in an appropriate assay buffer.

-

Add the compound solutions to the cell plate.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

-

Signal Detection:

-

Prepare the detection reagent containing the enzyme substrate according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for signal development.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal as a function of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Conclusion

AMG7703 serves as a potent and selective tool for probing the multifaceted signaling pathways of GPR43. A thorough understanding of its pharmacological profile, coupled with robust and well-defined experimental protocols, is essential for researchers aiming to elucidate the physiological roles of GPR43 and to advance the development of novel therapeutics targeting this receptor. The data and methodologies presented in this guide provide a solid foundation for such endeavors, enabling a more precise and comprehensive investigation of the AMG7703-GPR43 signaling axis.

References

Role of FFA2 in inflammatory diseases

An In-depth Technical Guide on the Core Role of Free Fatty Acid Receptor 2 (FFA2) in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), has emerged as a critical modulator of inflammatory processes. Activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate—key metabolites produced by gut microbial fermentation of dietary fiber—FFA2 provides a direct molecular link between diet, the microbiome, and host immunity.[1][2] The receptor is highly expressed on a variety of immune cells, particularly neutrophils, where it mediates crucial functions such as chemotaxis and the generation of reactive oxygen species.[1][3] However, its role in inflammation is complex and often appears contradictory, with studies demonstrating both pro- and anti-inflammatory outcomes depending on the disease model and cellular context. This guide provides a comprehensive technical overview of FFA2's signaling mechanisms, its function in key immune cells, its role in specific inflammatory diseases, and the therapeutic potential of modulating its activity.

FFA2 Signaling Mechanisms: A Pleiotropic Hub

FFA2 is a pleiotropic receptor capable of coupling to multiple G protein families, primarily Gαi/o and Gαq/11, as well as engaging β-arrestin pathways. This signaling diversity allows for nuanced and context-specific cellular responses.[4]

-

Gαi/o Pathway: The canonical Gαi/o pathway is activated by FFA2 in various immune cells, including neutrophils. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the subsequent modulation of downstream effectors. This pathway is fundamentally linked to the chemotactic responses of neutrophils towards SCFAs. Pertussis toxin (PTX), a Gαi inhibitor, can suppress these chemotactic effects, confirming the pathway's involvement.

-

Gαq/11 Pathway: In addition to Gαi/o, FFA2 can signal through the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event in many cellular activation processes. This pathway is particularly relevant for FFA2-mediated insulin secretion in pancreatic β-cells and GLP-1 release from enteroendocrine cells.

-

β-Arrestin Pathway: Beyond G protein-mediated signaling, FFA2 can engage β-arrestins. This interaction is crucial for receptor desensitization and internalization but also initiates distinct, G protein-independent signaling cascades. The FFA2-β-arrestin pathway has been shown to exert anti-inflammatory effects, in part through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Caption: FFA2 couples to Gαi/o and Gαq/11, and recruits β-arrestin.

Role of FFA2 in Immune Cells

FFA2 is predominantly expressed on immune cells, where it plays a pivotal role in orchestrating inflammatory responses.

-

Neutrophils: These are the most abundant leukocytes and express the highest levels of FFA2. FFA2 activation on neutrophils triggers a range of pro-inflammatory functions, including:

-

Chemotaxis: SCFAs act as chemoattractants for neutrophils via FFA2, guiding them to sites of inflammation or bacterial infection.

-

Reactive Oxygen Species (ROS) Production: FFA2 activation can lead to an oxidative burst through the NADPH oxidase system.

-

Degranulation: FFA2 stimulation can induce the release of granular contents. The inflammatory cytokine TNF-α can prime neutrophils, enhancing their subsequent response to FFA2 agonists.

-

-

Monocytes and Macrophages: FFA2 is expressed on monocytes and M2-type macrophages. In adipose tissue macrophages, FFA2 stimulation is linked to the induction of TNF-α, a cytokine involved in tissue homeostasis and inflammation.

-

Dendritic Cells (DCs): Activation of FFA2 on dendritic cells leads to the release of B-cell activating factor (BAFF) and aldehyde dehydrogenase 1 family member A2 (ALDH1A2). These factors promote B-cell differentiation into plasma cells and subsequent production of immunoglobulins IgA and IgG, which are crucial for intestinal immune homeostasis.

-

B-Cells and T-Cells: Recent evidence shows that SCFAs can alleviate rheumatoid arthritis by promoting the differentiation of regulatory B cells (Bregs) in an FFA2-dependent manner. FFA2 activation also supports the expansion of regulatory T cells (Tregs) in the gut.

Caption: FFA2 activation on immune cells triggers diverse functional outcomes.

FFA2 in Inflammatory Disease Models: A Dual Role

The functional consequence of FFA2 activation is highly dependent on the specific inflammatory disease context, leading to apparently conflicting results in preclinical models.

| Disease Model | Key Findings | Interpretation | Citations |

| Inflammatory Bowel Disease (IBD) / Colitis | FFA2-deficient mice show exacerbated or unresolving inflammation in some models. | FFA2 signaling is protective and anti-inflammatory. Agonists may be beneficial. | |

| FFA2-knockout mice exhibit diminished inflammation and reduced neutrophil infiltration in other models. | FFA2 signaling is pro-inflammatory by driving neutrophil recruitment. Antagonists may be beneficial. | ||

| Arthritis | FFA2-deficient mice show exacerbated inflammation in arthritis models. | FFA2 signaling is protective. | |

| SCFA administration improves symptoms in a collagen-induced arthritis model via FFA2 on B-cells. | FFA2 agonists could be therapeutic by promoting regulatory immune responses. | ||

| Asthma | FFA2-deficient mice show exacerbated inflammation in asthma models. | FFA2 signaling is protective. | |

| The FFA2 agonist 4-CMTB suppresses allergic asthma symptoms in mice. | FFA2 agonists have therapeutic potential in allergic airway disease. |

This dichotomy, particularly in IBD, highlights the complexity of FFA2 signaling. The pro-inflammatory role appears linked to acute neutrophil recruitment, while the anti-inflammatory effects may be mediated by β-arrestin pathways, the promotion of regulatory immune cells, and enhancement of gut barrier integrity. This suggests that the therapeutic strategy (agonist vs. antagonist) may depend on the specific disease and the desired immunological outcome.

Quantitative Data on FFA2 Ligands

The development of synthetic ligands has been crucial for dissecting the specific roles of FFA2.

| Compound | Type | Potency / Affinity | Assay / Context | Citations |

| Propionate | Endogenous Agonist | pEC50 ~2.5 (in displacing radiotracer) | Homologous competition binding | |

| Acetate, Propionate, Butyrate | Endogenous Agonists | Acetate ≈ Propionate > Butyrate | Functional activation potency | |

| AMG7703 (S-enantiomer) | Allosteric Agonist | - | Activates Gαi and Gαq pathways | |

| 4-CMTB | Allosteric Agonist | - | Potently activates neutrophils | |

| Compound 17 (Euroscreen) | Antagonist | IC50 = 10 nM | Calcium-based assay | |

| IC50 = 20 nM | GTPγS assay | |||

| pIC50 ~8 | Human FFA2 recombinant cell line | |||

| pIC50 ~6 | Human neutrophils | |||

| GLPG0974 | Antagonist | High affinity for human FFA2, poor for murine FFA2 | Binding assays |

Key Experimental Protocols

Understanding the function of FFA2 relies on a variety of in vitro and in vivo experimental models.

In Vitro Assays

-

Intracellular Calcium Mobilization Assay:

-

Principle: Measures the activation of the Gαq/11 pathway. Cells expressing FFA2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Methodology:

-

Culture cells (e.g., HEK293 transfected with FFA2, or primary neutrophils) and load with the fluorescent calcium indicator.

-

Establish a baseline fluorescence reading using a plate reader or microscope.

-

Inject the FFA2 ligand (e.g., propionate, synthetic agonist) and record the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to a rise in intracellular calcium concentration. Data are often expressed as a ratio of emissions or as a percentage of the response to a maximal stimulus (e.g., ionomycin).

-

-

-

Neutrophil Chemotaxis Assay (Boyden Chamber):

-

Principle: Quantifies the directed migration of neutrophils towards a chemoattractant.

-

Methodology:

-

Isolate primary human or murine neutrophils from whole blood.

-

Use a chemotaxis chamber (e.g., Boyden chamber) consisting of two wells separated by a microporous membrane.

-

Place the chemoattractant (SCFA or synthetic agonist) in the lower well.

-

Add the neutrophil suspension to the upper well.

-

Incubate for a period (e.g., 60-90 minutes) at 37°C to allow cells to migrate through the membrane pores towards the stimulus.

-

Count the number of migrated cells in the lower well or on the underside of the membrane using microscopy and cell counting software.

-

-

In Vivo Disease Models

-

Dextran Sodium Sulfate (DSS)-Induced Colitis:

-

Principle: A widely used model for IBD that induces chemical injury to the colonic epithelium, leading to an acute inflammatory response characterized by weight loss, diarrhea, bloody stools, and neutrophil infiltration.

-

Methodology:

-

Administer DSS (typically 2-5%) in the drinking water of mice (e.g., C57BL/6 wild-type vs. FFA2-knockout) for 5-7 days.

-

Monitor clinical signs daily: body weight, stool consistency, and presence of blood (Disease Activity Index, DAI).

-

At the end of the study, sacrifice the animals and collect colon tissue.

-

Measure colon length (shortening is a sign of inflammation) and assess histopathological damage via H&E staining.

-

Quantify inflammatory markers, such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) or cytokine expression (e.g., TNF-α, IL-6) in the tissue.

-

-

Caption: A typical workflow for evaluating a novel FFA2 modulator.

Conclusion and Future Directions

FFA2 is a central regulator at the interface of metabolism, immunity, and the gut microbiome. Its pleiotropic signaling capabilities and diverse functions in immune cells underscore its importance in inflammatory diseases. The conflicting data from preclinical models, particularly for IBD, highlight the need for a deeper understanding of its context-dependent signaling. Key questions remain regarding whether FFA2 agonists or antagonists will be therapeutically superior, and for which indications. The development of biased agonists, which preferentially activate one signaling pathway (e.g., Gαi over Gαq, or β-arrestin over G proteins), may offer a path to harnessing the therapeutic benefits of FFA2 activation while avoiding potential pro-inflammatory effects. Furthermore, the use of tissue-specific knockout models will be crucial to delineate the precise roles of FFA2 in intestinal cells versus immune cells. As research progresses, targeting FFA2 holds significant promise for the development of novel therapies for a range of debilitating inflammatory disorders.

References

- 1. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

The Role of Free Fatty Acid Receptor 2 (FFA2) in Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a critical signaling molecule in the complex interplay between the gut microbiome, host metabolism, and immune function. Activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate—end products of dietary fiber fermentation by gut bacteria—FFA2 is strategically expressed in key metabolic tissues, including pancreatic β-cells, enteroendocrine L-cells, adipocytes, and various immune cells.[1][2][3][4] This expression pattern positions FFA2 as a central regulator of energy homeostasis, glucose metabolism, and inflammation, making it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[5] This technical guide provides a comprehensive overview of the current understanding of FFA2's role in metabolic health and disease, with a focus on its signaling mechanisms, physiological functions, and the experimental methodologies used to elucidate its action.

FFA2 Signaling Pathways

FFA2 is a G protein-coupled receptor (GPCR) that exhibits pleiotropic signaling, primarily through two distinct G protein families: Gαq/11 and Gαi/o. The preferential activation of one pathway over the other can be ligand-dependent and cell-type specific, leading to diverse and sometimes opposing physiological outcomes.

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by FFA2 agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for stimulus-secretion coupling in enteroendocrine L-cells and pancreatic β-cells.

Caption: FFA2 Gαq/11 signaling pathway leading to hormone secretion.

Gαi/o Signaling Pathway

Conversely, the coupling of FFA2 to Gαi/o proteins results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is predominantly associated with the anti-lipolytic effect of FFA2 in adipocytes and has also been implicated in the modulation of immune responses. Some studies suggest that Gαi/o signaling can also influence hormone secretion, sometimes in opposition to the Gαq/11 pathway.

Caption: FFA2 Gαi/o signaling pathway leading to the inhibition of lipolysis.

Role of FFA2 in Key Metabolic Tissues and Processes

Enteroendocrine L-Cells: GLP-1 and PYY Secretion

FFA2 is highly expressed in enteroendocrine L-cells of the colon and plays a significant role in mediating the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) and the satiety hormone peptide YY (PYY) in response to SCFAs. This effect is primarily driven by the Gαq/11 signaling pathway, leading to increased intracellular calcium and subsequent hormone release. Enhanced GLP-1 secretion improves glucose-stimulated insulin secretion from pancreatic β-cells and promotes satiety, while PYY is a potent anorectic hormone. Studies in Ffar2 knockout mice have demonstrated a significant reduction in SCFA-induced GLP-1 secretion both in vitro and in vivo, leading to impaired glucose tolerance.

Pancreatic β-Cells: Modulation of Insulin Secretion

The role of FFA2 in pancreatic β-cells is complex, with evidence supporting both stimulatory and inhibitory effects on insulin secretion. Activation of the Gαq/11 pathway by FFA2 agonists can potentiate glucose-stimulated insulin secretion (GSIS). Conversely, FFA2 coupling to Gαi/o can inhibit insulin release. The overall effect may depend on the specific SCFA ligand, its concentration, and the metabolic state of the organism. Some studies using global and β-cell-specific Ffar2 knockout mice suggest that FFA2 signaling is necessary for the establishment of normal β-cell mass and for the adaptive β-cell response to insulin resistance. However, other studies have shown that genetic deletion of both FFA2 and FFA3 can lead to greater insulin secretion and improved glucose tolerance in mice on a high-fat diet, suggesting an overall inhibitory role under diabetic conditions.

Adipocytes: Regulation of Lipolysis and Adipogenesis

In white adipose tissue, FFA2 is highly expressed and its activation by SCFAs leads to the inhibition of lipolysis through the Gαi/o pathway. This anti-lipolytic effect can contribute to reduced circulating free fatty acids and improved insulin sensitivity. FFA2 has also been implicated in the regulation of adipogenesis and adipocyte differentiation. However, the precise role of adipose-specific FFA2 in obesity is still under investigation, with conflicting results from different studies using global and adipose-specific knockout mouse models. Some studies suggest that FFA2 deletion in adipocytes protects against diet-induced obesity, while others report the opposite effect.

Immune Cells: Linking Metabolism and Inflammation

FFA2 is expressed on various immune cells, including neutrophils, macrophages, and regulatory T cells, where it modulates inflammatory responses. In the context of metabolic disorders, chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance. FFA2 signaling in adipose-resident macrophages can influence their polarization and cytokine production. The activation of FFA2 has been shown to be essential for the amelioration of certain inflammatory responses, such as in models of colitis. This immunomodulatory function of FFA2 highlights its role at the interface of gut health, immunity, and metabolic regulation.

Quantitative Data on FFA2 Function in Metabolic Disorders

The following tables summarize key quantitative findings from studies investigating the role of FFA2 in metabolic parameters.

| Model System | Intervention | Metabolic Parameter | Observation | Reference |

| Ffar2 knockout mice | High-Fat Diet | Body Fat Mass | Lower body fat mass compared to wild-type mice | |

| Ffar2 knockout mice | Normal Diet | Obesity | Obese on a normal diet with reduced insulin sensitivity | |

| Adipocyte-specific Ffar2 overexpression mice | High-Fat Diet | Body Weight | Lower body weight compared to control mice | |

| Intestine-specific Ffar2 knockout mice | Western Diet | Body Weight | Protected from diet-induced obesity | |

| Adipose-specific Ffar2 knockout mice | Fiber-supplemented Western Diet | Body Weight | Moderately protected from diet-induced weight gain | |

| Ffar2 and Ffar3 double knockout mice | High-Fat Diet | Glucose Tolerance | Profound improvement in glucose tolerance | |

| Ffar2 and Ffar3 double knockout mice | High-Fat Diet | Insulin Secretion | Greater insulin secretion compared to control mice |

| Experimental System | FFA2 Ligand | Measurement | Result | Reference |

| Primary colonic cultures from Ffar2-/- mice | Propionate (1 mmol/L) | GLP-1 Secretion | Response reduced by 70% compared to wild-type | |

| Primary colonic cultures from Ffar2-/- mice | Acetate (1 mmol/L) | GLP-1 Secretion | Response abolished compared to wild-type | |

| Human pseudoislets | 4-CMTB (FFA2 agonist) | Glucose-Stimulated Insulin Secretion (GSIS) | Inhibition of GSIS | |

| Mouse islets | 4-CMTB (10 and 30 µM) | Glucose-Stimulated Insulin Secretion (GSIS) | Increased GSIS | |

| Differentiated 3T3-L1 adipocytes | Phenylacetamide-based FFA2 agonists | Lipolysis | Inhibition of lipolysis |

Detailed Experimental Protocols

In Vitro GLP-1 Secretion Assay from Primary Colonic Crypts

This protocol is adapted from methodologies described in studies investigating SCFA-induced GLP-1 release.

Objective: To measure GLP-1 secretion from isolated primary murine colonic crypts in response to FFA2 agonists.

Materials:

-

Adult C57BL/6 mice

-

Collagenase

-

Physiological saline solution

-

FFA2 agonists (e.g., propionate, acetate)

-

G protein inhibitors (optional, e.g., PTX for Gαi, FR900359 for Gαq)

-

Active GLP-1 ELISA kit

Procedure:

-

Euthanize mice and dissect the colon.

-

Digest the colon with collagenase to isolate colonic crypts.

-

Incubate the isolated crypts overnight.

-

Pre-incubate crypts with G protein inhibitors (if applicable) for the specified duration (e.g., overnight for PTX, 30 minutes for FR900359).

-

Incubate the crypts for two hours in physiological saline containing the FFA2 agonist (e.g., 1 mM propionate).

-

Collect the culture supernatant and lyse the cells to obtain cell lysates.

-

Measure the concentration of active GLP-1 in the supernatant and lysates using a specific ELISA kit.

-

Express the amount of GLP-1 released as a percentage of the total GLP-1 content (supernatant + lysate) and normalize to the baseline secretion per mouse.

In Vivo Glucose Tolerance Test (GTT)

This is a standard procedure to assess glucose homeostasis in mouse models.

Objective: To evaluate the effect of FFA2 modulation (e.g., in knockout mice or after administration of an agonist/antagonist) on glucose clearance.

Materials:

-

Experimental mice (e.g., Ffar2 knockout and wild-type controls)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a bolus of glucose via intraperitoneal (i.p.) injection.

-

Measure blood glucose levels at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

FFA2 Receptor Activation Assay (ERK1/2 Phosphorylation)

This assay measures the phosphorylation of downstream signaling molecules to quantify receptor activation.

Objective: To determine the activation of FFA2 by a test compound by measuring the phosphorylation of ERK1/2.

Materials:

-

Human peripheral blood neutrophils (PMNLs) or a cell line expressing FFA2

-

FFA2 agonist (test compound or positive control)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)

-

Western blotting or ELISA-based detection system

Procedure:

-

Isolate and prepare PMNLs (106 cells/ml).

-

Treat the cells with either vehicle or the FFA2 agonist for 5 minutes at room temperature.

-

Stop the reaction by adding 4 volumes of ice-cold PBS.

-

Centrifuge the cells and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of total ERK and p-ERK using Western blotting or a specific ELISA.

-

Quantify the p-ERK/total ERK ratio to determine the extent of receptor activation.

Experimental and Logical Workflows

Caption: General experimental workflow for investigating FFA2 function.

Conclusion and Future Directions

FFA2 stands at a critical nexus of metabolic regulation, integrating signals from the gut microbiome with host physiological responses. Its roles in modulating the secretion of key metabolic hormones, regulating lipid metabolism, and influencing inflammatory processes underscore its potential as a therapeutic target for metabolic diseases. However, the complexity of its signaling, with dual Gαq/11 and Gαi/o coupling, presents both opportunities and challenges for drug development. The conflicting results observed in some knockout studies highlight the need for a deeper understanding of the tissue-specific and context-dependent functions of FFA2.

Future research should focus on:

-

The development of biased agonists that selectively activate either the Gαq/11 or Gαi/o pathway to dissect their specific contributions to metabolic health and to develop more targeted therapeutics.

-

Further elucidation of the role of FFA2 in different cell types within metabolic tissues using advanced techniques such as single-cell transcriptomics.

-

Conducting well-controlled clinical trials with selective FFA2 modulators to translate the promising preclinical findings into human therapies for obesity and type 2 diabetes.

By addressing these key areas, the scientific and medical communities can fully harness the therapeutic potential of targeting FFA2 to combat the growing pandemic of metabolic disorders.

References

- 1. FFA2 and FFA3 in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic and inflammatory functions of short-chain fatty acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of AMG7703 on Short-Chain Fatty Acid Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG7703, also identified as 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), is a potent and selective allosteric agonist of Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor also known as GPR43.[1][2][3] Endogenously activated by short-chain fatty acids (SCFAs) such as acetate and propionate, FFA2 has emerged as a significant therapeutic target in inflammatory and metabolic diseases.[1][4] AMG7703 provides a valuable pharmacological tool to probe the intricate signaling pathways governed by FFA2 activation. This technical guide delineates the mechanism of action of AMG7703, its quantitative effects on downstream signaling, and detailed protocols for key experimental assays.

Mechanism of Action: Allosteric Agonism of FFA2

AMG7703 functions as an allosteric agonist, binding to a site on the FFA2 receptor distinct from the orthosteric site where endogenous SCFAs bind. This interaction not only directly activates the receptor but also positively modulates the signaling induced by SCFAs. Upon activation by AMG7703, FFA2 couples to heterotrimeric G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.

The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Gαq activation stimulates phospholipase C, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This dual signaling capacity allows FFA2 to mediate a wide range of cellular responses.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of AMG7703 on human and mouse FFA2 receptors.

Table 1: In Vitro Potency of AMG7703

| Assay Type | Receptor | Species | Metric | Value (µM) | Cell Line | Reference |

| Gαi-coupled cAMP Inhibition | FFA2 | Human | IC₅₀ | 0.7 | CHO | |

| FFA2 | Mouse | IC₅₀ | 0.96 | CHO | ||

| Gαq-coupled Aequorin Inhibition | FFA2 | Human | EC₅₀ | 0.45 | CHO | |

| FFA2 | Mouse | EC₅₀ | 1.27 | CHO |

Table 2: Functional Activity of AMG7703

| Functional Assay | Cell Line | Concentration Range (µM) | Effect | Reference |

| Lipolysis Inhibition | 3T3-L1 adipocytes | 1, 3, 10, 30 | Gαi-dependent inhibition | |

| Calcium Mobilization | CHO-hFFA2-aequorin | 0 - 1 | Concentration-dependent stimulation (in cooperation with acetate) | |

| Receptor Selectivity | CHO cells | 30 | Selective for FFA2 over FFA1 and FFA3 |

Signaling Pathways and Experimental Workflows

FFA2 Signaling Pathway Activated by AMG7703

Caption: FFA2 signaling cascade initiated by AMG7703 and SCFAs.

Experimental Workflow for In Vitro Characterization of AMG7703

Caption: Workflow for characterizing AMG7703's in vitro activity.

Experimental Protocols

In Vitro Assays

1. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

For receptor-specific assays, cells are stably transfected with plasmids encoding human or mouse FFA2, FFA1, or FFA3.

-

3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes for lipolysis studies.

2. Gαi-Coupled cAMP Inhibition Assay:

-

Transfected CHO cells expressing the target FFA receptor are seeded in multi-well plates.

-

Cells are incubated with varying concentrations of AMG7703 (e.g., 0.041 to 1.11 µM) in the presence of an adenylyl cyclase activator like forskolin.

-

Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Data are normalized to controls and IC₅₀ values are calculated using non-linear regression analysis.

3. Gαq-Coupled Calcium Mobilization (Aequorin) Assay:

-

CHO cells stably co-expressing the target FFA receptor and the calcium-sensitive photoprotein aequorin are utilized.

-

Cells are incubated with coelenterazine to reconstitute the active aequorin complex.

-

Varying concentrations of AMG7703 (e.g., 0-1 µM) are added to the cells, often in the presence of a sub-maximal concentration of an orthosteric agonist like acetate to observe positive allosteric modulation.

-

Luminescence, indicative of intracellular calcium release, is measured using a luminometer.

-

EC₅₀ values are determined from the concentration-response curves.

4. Lipolysis Inhibition Assay in 3T3-L1 Adipocytes:

-

Differentiated 3T3-L1 adipocytes are pre-treated with various concentrations of AMG7703 (e.g., 1 to 30 µM).

-

Lipolysis is stimulated using a β-adrenergic agonist such as isoproterenol.

-

The amount of glycerol released into the culture medium, a measure of lipolysis, is quantified using a colorimetric or fluorometric assay kit.

-

The inhibitory effect of AMG7703 on stimulated lipolysis is calculated relative to vehicle-treated controls.

In Vivo Studies

1. Atopic Dermatitis Mouse Model:

-

Atopic dermatitis is induced in mice by repeated topical application of an irritant such as 2,4-dinitrochlorobenzene (DNCB).

-

AMG7703 (formulated for intraperitoneal injection) is administered to a treatment group of mice at a specified dose (e.g., 10 mg/kg).

-

Clinical scores of skin lesions, ear thickness, and serum IgE levels are measured to assess the severity of dermatitis.

-

Histological analysis of skin biopsies is performed to evaluate immune cell infiltration (e.g., mast cells).

-

Cytokine levels (e.g., IL-4, IL-13) in the skin tissue are quantified by ELISA or qPCR to assess the immune response.

Conclusion

AMG7703 is a well-characterized selective allosteric agonist of FFA2, demonstrating potent activity in modulating both Gαi and Gαq signaling pathways. Its utility in both in vitro and in vivo models underscores its importance as a research tool for elucidating the complex biology of short-chain fatty acid signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting the FFA2 receptor.

References

Cellular Targets of AMG7703: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG7703 is a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). As a positive allosteric modulator, it enhances the receptor's response to endogenous ligands, primarily short-chain fatty acids (SCFAs) like acetate and propionate. This document provides a comprehensive overview of the cellular targets of AMG7703, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Primary Cellular Target: Free Fatty Acid Receptor 2 (FFA2/GPR43)

The principal cellular target of AMG7703 is the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor. AMG7703 binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous short-chain fatty acids bind. This interaction not only directly activates the receptor but also potentiates the effects of endogenous agonists.

Potency and Efficacy

AMG7703 demonstrates potent activation of both human and murine FFA2. Its activity has been quantified through various in vitro assays, with key metrics summarized in the table below.

| Assay Type | Target | Metric | Value (µM) | Reference |

| Gαi-coupled cAMP Inhibition | Human FFA2 (hFFA2) | IC50 | 0.7 | [1] |

| Gαi-coupled cAMP Inhibition | Murine FFA2 (mFFA2) | IC50 | 0.96 | [1] |

| Gαq-coupled Aequorin Inhibition | Human FFA2 (hFFA2) | EC50 | 0.45 | [1] |

| Gαq-coupled Aequorin Inhibition | Murine FFA2 (mFFA2) | EC50 | 1.27 | [1] |

Selectivity Profile

AMG7703 exhibits high selectivity for FFA2 over other closely related free fatty acid receptors, namely FFA1 (GPR40) and FFA3 (GPR41). This selectivity is crucial for minimizing off-target effects and for dissecting the specific physiological roles of FFA2.

| Receptor | Activity | Concentration (µM) | Cell Line | Reference |

| FFA1 (GPR40) | No significant activity | 30 | Chinese Hamster Ovary (CHO) | [1] |

| FFA3 (GPR41) | No significant activity | 30 | Chinese Hamster Ovary (CHO) |

Signaling Pathways Modulated by AMG7703

Activation of FFA2 by AMG7703 leads to the engagement of multiple intracellular signaling cascades through the coupling to different G protein subtypes, primarily Gαi and Gαq.

Gαi-Mediated Signaling Pathway

The coupling of FFA2 to Gαi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the metabolic effects of FFA2 activation, such as the inhibition of lipolysis in adipocytes.

References

The Allosteric Modulation of Free Fatty Acid Receptor 2 by AMG7703: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, by the selective agonist AMG7703. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to FFA2 and Allosteric Modulation

Free Fatty Acid Receptor 2 (FFA2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced by the gut microbiota.[1][2] FFA2 is expressed in a variety of tissues, including immune cells, adipose tissue, and the gastrointestinal tract, and plays a crucial role in regulating inflammatory and metabolic processes.[3][4] The receptor is known to couple to both Gαi/o and Gαq/11 signaling pathways, leading to a diverse range of cellular responses.[5] Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand. These modulators can potentiate or inhibit the receptor's response to the endogenous agonist. AMG7703 is a selective allosteric agonist of FFA2, demonstrating the therapeutic potential of targeting this receptor with allosteric ligands.

Quantitative Pharmacology of AMG7703

AMG7703 has been characterized as a potent and selective allosteric agonist of FFA2. Its activity has been quantified in various in vitro assays, demonstrating its effects on different signaling arms of the receptor.

| Parameter | Species | Assay | Value (μM) | Reference |

| IC50 | Human FFA2 (hFFA2) | Gαi-coupled cAMP inhibition | 0.7 | |

| IC50 | Mouse FFA2 (mFFA2) | Gαi-coupled cAMP inhibition | 0.96 | |

| EC50 | Human FFA2 (hFFA2) | Gαq-coupled aequorin inhibition | 0.45 | |

| EC50 | Mouse FFA2 (mFFA2) | Gαq-coupled aequorin inhibition | 1.27 |

Table 1: In Vitro Potency of AMG7703 on FFA2 Signaling

AMG7703 exhibits selectivity for FFA2 over other related receptors, such as FFA1 (GPR40) and FFA3 (GPR41), at concentrations up to 30 μM in Chinese hamster ovary (CHO) cells. Furthermore, AMG7703 demonstrates a positive cooperative effect with the endogenous FFA2 agonist acetate, enhancing calcium mobilization in a concentration-dependent manner in CHO cells stably expressing human FFA2 and aequorin.

Signaling Pathways of FFA2 Modulation by AMG7703

FFA2 activation by AMG7703 initiates downstream signaling through two primary G protein pathways: Gαi/o and Gαq/11.

-

Gαi/o Pathway: Activation of the Gαi/o pathway by AMG7703 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes.

-

Gαq/11 Pathway: The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a response that can be measured using calcium-sensitive dyes.

Beyond G protein coupling, FFA2 can also signal through β-arrestin recruitment, which can lead to receptor internalization and downstream signaling, including the modulation of the NF-κB pathway.

Caption: FFA2 signaling pathways activated by AMG7703.

Experimental Protocols

The characterization of AMG7703's allosteric modulation of FFA2 involves several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor. While specific data for AMG7703 binding affinity is not detailed in the provided results, a general protocol for an FFA2 antagonist can be adapted to study allosteric modulation.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing FFA2 (e.g., CHO-hFFA2) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled FFA2 antagonist (e.g., [3H]GLPG0974) and a range of concentrations of the unlabeled allosteric modulator, AMG7703. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the effect of AMG7703 on the binding affinity of the radiolabeled antagonist, which can reveal the nature of the allosteric interaction.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture: CHO cells stably co-expressing human FFA2 and aequorin (or another calcium indicator) are seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to calcium.

-

Stimulation: The cells are then stimulated with a range of concentrations of AMG7703. To study positive cooperativity, cells can be co-stimulated with a fixed concentration of acetate.

-

Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gαi/o and Gαq/11 signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. researchgate.net [researchgate.net]

FFA2 receptor expression in different tissues

An In-depth Technical Guide to Free Fatty Acid Receptor 2 (FFA2) Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota. FFA2 is implicated in a wide range of physiological processes, including immune responses, metabolic regulation, and gut homeostasis.[1][2][3] Its broad tissue distribution and diverse signaling capabilities make it an attractive therapeutic target for metabolic and inflammatory diseases.[4][5] This guide provides a comprehensive overview of FFA2 expression across various tissues, details the experimental methodologies used for its detection, and visualizes its core signaling pathways.

FFA2 Receptor Expression Profile

FFA2 exhibits a distinct expression pattern, with the highest concentrations found in immune cells, adipose tissue, and the gastrointestinal tract. Its presence in other metabolically active tissues underscores its systemic role in physiology.

Quantitative and Qualitative Expression Data

The following tables summarize the expression of FFA2 across various human and rodent tissues. Data is compiled from studies using techniques such as RT-PCR, Northern blotting, microarray analysis, and immunohistochemistry.

Table 1: FFA2 Expression in Major Tissues and Cell Types

| Tissue/Cell Type | Species | Expression Level | Key References |

| Immune System | |||

| Neutrophils | Human, Mouse | Very High | |

| Monocytes/PBMCs | Human | High | |

| Eosinophils | Human | High | |

| B-Lymphocytes | Human | Detected | |

| Spleen | Human, Mouse | Detected | |

| Bone Marrow | Human | Detected (RPKM 5.6) | |

| Appendix | Human | Detected (RPKM 7.9) | |

| Metabolic Tissues | |||

| White Adipose Tissue (WAT) | Human, Mouse | High | |

| Adipocytes | Human, Mouse | High | |

| Pancreatic Islets (β-cells) | Human, Mouse | Detected | |

| Liver | Human, Mouse | Detected | |

| Skeletal Muscle | Human | Detected | |

| Gastrointestinal (GI) Tract | |||

| Enteroendocrine L-cells | Human, Rat | High | |

| Intestinal Epithelial Cells | Mouse | High | |

| Colon | Human, Rat, Mouse | Detected | |

| Other Tissues | |||

| Heart | Human | Detected | |

| Lungs | Mouse | Detected |

Expression Levels are categorized as Very High, High, or Detected based on qualitative and semi-quantitative descriptions in the literature.

FFA2 Signaling Pathways

FFA2 is a pleiotropic receptor that couples to multiple G protein families, primarily the inhibitory Gαi/o and the Gαq/11 pathways, to elicit diverse cellular responses. It can also signal through β-arrestins.

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is sensitive to pertussis toxin and is primarily responsible for the anti-lipolytic effects of SCFAs in adipocytes.

-

Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium concentrations ([Ca²⁺]i) and the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway mediates SCFA-induced glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.

-

β-Arrestin Pathway: FFA2 can also mediate signaling through β-arrestins, which is involved in receptor desensitization, internalization, and potentially distinct downstream effects, including anti-inflammatory responses.

Experimental Protocols for FFA2 Detection

Accurate detection and quantification of FFA2 expression are critical for research and drug development. The following sections outline standard protocols for measuring FFA2 at the mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for FFA2 mRNA

qPCR is a sensitive method for quantifying FFA2 mRNA expression levels in tissues and cells.

-

RNA Extraction: Isolate total RNA from tissue homogenates or cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for FFA2, and a suitable SYBR Green or TaqMan master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of FFA2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.

Western Blotting for FFA2 Protein

Western blotting allows for the detection and semi-quantitative analysis of total FFA2 protein in cell or tissue lysates.

-

Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to FFA2 (e.g., rabbit anti-FFA2) overnight at 4°C.

-